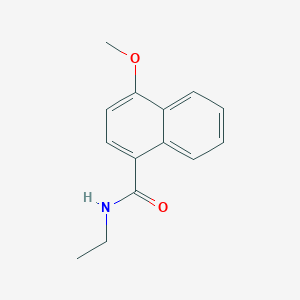
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide, also known as EFPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has been investigated for its potential as a tool for studying the function of ion channels and receptors.
作用機序
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning, memory, and attention. N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide enhances the activity of this receptor by binding to a specific site on the receptor, which leads to an increase in the opening of the ion channel and an increase in the flow of ions through the channel.
Biochemical and Physiological Effects:
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide enhances the activity of the α7 nicotinic acetylcholine receptor, leading to an increase in the flow of calcium ions into cells. In vivo studies have shown that N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which allows for long-term storage. However, N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which means that it may not be effective when administered orally.
将来の方向性
There are several future directions for the study of N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to study its effects on other ion channels and receptors, which may lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide in humans.
合成法
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille coupling reaction. The most commonly used method for the synthesis of N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide is the Suzuki coupling reaction. This method involves the reaction between 4-fluorophenylboronic acid and N-ethylthiophene-2-carboxamide in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCRRPGXOUFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)





![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)

![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)




![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)